4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde

Description

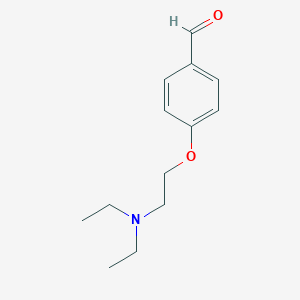

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(diethylamino)ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)9-10-16-13-7-5-12(11-15)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCUSYCCGKZKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328547 | |

| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15182-94-2 | |

| Record name | 4-[2-(Diethylamino)ethoxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15182-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-(DIETHYLAMINO)-ETHOXY)-BENZALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde: Synthesis, Characterization, and Application in ALDH Inhibition

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde (CAS Number: 15182-94-2), a molecule of significant interest in the field of enzyme inhibition and cancer research. While this specific derivative is a niche compound for early-stage discovery, its structural similarity to the well-characterized aldehyde dehydrogenase (ALDH) inhibitor, 4-(diethylamino)benzaldehyde (DEAB), provides a strong rationale for its synthesis and investigation. This document consolidates the available physicochemical data, proposes a robust synthesis protocol based on established chemical principles, outlines methods for its analytical characterization, and details a workflow for evaluating its biological activity.

Strategic Rationale: The Ethoxy Moiety as a Structural Refinement

The scientific interest in this compound stems directly from the extensive body of research on 4-(diethylamino)benzaldehyde (DEAB). DEAB is a potent, reversible inhibitor of aldehyde dehydrogenases (ALDHs), a superfamily of enzymes critical to cellular detoxification and the metabolism of retinoic acid.[1] Several ALDH isoforms are overexpressed in various cancer types, including prostate cancer, and are considered markers for cancer stem cells, contributing to therapeutic resistance.[2]

The addition of a 2-(diethylamino)ethoxy group at the para position of the benzaldehyde core, in place of the simple diethylamino group in DEAB, presents an intriguing modification. This ethoxy linker could modulate several key properties of the molecule:

-

Solubility and Bioavailability: The ether linkage may alter the compound's aqueous solubility and membrane permeability, potentially improving its pharmacokinetic profile.

-

Binding Affinity and Selectivity: The increased size and flexibility of the substituent could influence its interaction with the active site of ALDH isoforms, possibly leading to altered potency or a different selectivity profile compared to DEAB.

-

Metabolic Stability: The ethoxy group might influence the metabolic pathways of the compound, potentially increasing its half-life in biological systems.

These potential advantages make this compound a compelling candidate for researchers seeking to expand the chemical space of ALDH inhibitors for applications in oncology and other fields where ALDH activity is a therapeutic target.

Physicochemical and Safety Profile

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 15182-94-2 | |

| Molecular Formula | C13H19NO2 | [3] |

| Molecular Weight | 221.30 g/mol | [3] |

| Appearance | Solid (predicted) | N/A |

| Boiling Point | 168 °C at 6 Torr | [1] |

| Density | 1.029 g/cm³ (predicted) | [1] |

Safety Information: While a comprehensive safety profile is not available, a related compound, 4-(Diethylamino)-2-ethoxybenzaldehyde, is classified with the GHS07 pictogram, indicating it is harmful if swallowed (Acute Toxicity 4, Oral). Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this compound.

Proposed Synthesis Protocol: Williamson Ether Synthesis

Reaction Scheme:

Sources

- 1. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | C13H19NO2 | CID 411674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde physical and chemical properties

An In-depth Technical Guide to 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde for Researchers, Scientists, and Drug Development Professionals

Core Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is critical for its successful application in experimental design, from reaction setup to purification and formulation.

Identity and Structure

This compound features a benzaldehyde scaffold functionalized with a diethylaminoethoxy group at the para-position. This unique structure, combining an electrophilic aldehyde with a basic tertiary amine, is the foundation of its diverse chemical reactivity and applications.

Molecular Structure Diagram

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of the title compound. These values are crucial for determining appropriate solvents, reaction temperatures, and purification techniques.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[2-(diethylamino)ethoxy]benzaldehyde | [1] |

| Synonyms | Benzaldehyde, 4-[2-(diethylamino)ethoxy]- | [2] |

| CAS Number | 15182-94-2 | [2][3][4] |

| Molecular Formula | C13H19NO2 | [1][2][3] |

| Molecular Weight | 221.3 g/mol | [2][3] |

| Appearance | Off-white to light yellow powder | [5] |

| Boiling Point | 168 °C at 6 Torr | [2] |

| pKa (predicted) | 9.50 ± 0.25 | [2] |

| Density (predicted) | 1.029 ± 0.06 g/cm³ | [2] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This method is favored for its reliability and scalability.

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis process, from starting materials to the purified product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction, workup, and purification. The causality behind each step is explained to ensure a deep understanding of the process.

-

Reaction Setup: In a reaction vessel equipped with a stirrer and condenser, combine p-hydroxybenzaldehyde, potassium carbonate (as a base), and a polar aprotic solvent like DMF. The base is essential to deprotonate the phenolic hydroxyl group of p-hydroxybenzaldehyde, forming a nucleophilic phenoxide.

-

Addition of Alkylating Agent: To the stirred mixture, add 2-(diethylamino)chloroethane hydrochloride. The use of the hydrochloride salt is common, and the base in the reaction mixture neutralizes it to the free amine.

-

Reaction: Heat the mixture (e.g., to 80°C) and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

-

Aqueous Workup: After cooling to room temperature, pour the reaction mixture into water. This step is crucial for dissolving the inorganic salts. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. The organic phase now contains the desired product.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation or column chromatography to yield the final product.

Chemical Reactivity and Applications

The bifunctional nature of this compound makes it a valuable intermediate in various synthetic applications, particularly in the pharmaceutical industry.

Reactivity Profile

-

The Aldehyde Group: This group is a primary site for nucleophilic addition and condensation reactions. It can be readily converted to other functional groups, such as amines (via reductive amination), alcohols (via reduction), and carboxylic acids (via oxidation).

-

The Diethylamino Group: The tertiary amine is basic and can be protonated to form a water-soluble salt. This property is often exploited in the final stages of drug synthesis to improve the bioavailability of the active pharmaceutical ingredient (API).

Applications in Drug Discovery

The diethylaminoethoxy moiety is a common structural motif in many biologically active compounds. Its presence can enhance pharmacokinetic properties. The aldehyde serves as a versatile synthetic handle for building more complex molecules. For instance, it is a precursor in the synthesis of Itopride, a gastroprokinetic agent.[6] It is also used in the preparation of cyclosporin A analogs which act as NTCP inhibitors.[7] Furthermore, derivatives of this compound, such as its hydrazone forms, have been investigated for their potential as antiamoebic agents.[8]

Logical Flow: From Intermediate to Potential Therapeutic

Caption: The role of the title compound in a drug discovery pipeline.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Personal Protective Equipment (PPE): Always use safety goggles, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (E)-4-(2-(dimethylamino)ethoxy)benzaldehyde Oxime in Modern Chemical Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-Chloro-4'-[2-(diethylamino)-ethoxy]-α-ethyl-benzhydrol. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-(diethylamino)- (CAS 120-21-8). Retrieved from [Link]

-

PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-(2-Morpholinoethoxy)benzaldehyde. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

J&H CHEM. (n.d.). Benzaldehyde,2-[2-(diethylamino)ethoxy]- CAS NO.14573-92-3. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis route of the studied compounds. Retrieved from [Link]

Sources

- 1. This compound | C13H19NO2 | CID 411674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | 15182-94-2 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Benzaldehyde,2-[2-(diethylamino)ethoxy]-, CasNo.14573-92-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 6. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]

- 7. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZALDEHYDE | 15182-92-0 [chemicalbook.com]

- 8. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde

This technical guide provides a comprehensive overview of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde, a valuable intermediate in pharmaceutical and materials science research. This document details its physicochemical properties, a robust synthesis protocol, and thorough analytical characterization methods, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

This compound is a substituted aromatic aldehyde. Its structure features a benzaldehyde core with a diethylamino-ethoxy group at the para position. This structural arrangement imparts specific chemical reactivity and physical properties that are leveraged in various synthetic applications.

Molecular Formula and Weight

The chemical formula for this compound is C13H19NO2 [1][2][3][4]. This composition gives it a molecular weight of approximately 221.30 g/mol [2][4].

Physicochemical Properties Summary

A compilation of the key physicochemical properties is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C13H19NO2 | [1][2][3][4] |

| Molecular Weight | 221.30 g/mol | [2][4] |

| CAS Number | 15182-94-2 | [3] |

| Appearance | Not specified, likely a solid or oil | |

| Boiling Point | Not definitively available | |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 4-hydroxybenzaldehyde attacks 2-diethylaminoethyl chloride.

Causality of Experimental Choices

The choice of the Williamson ether synthesis is predicated on its reliability and high yield for forming aryl ethers. The use of a strong base, such as sodium hydride or potassium carbonate, is crucial for the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde, thereby generating a potent nucleophile. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the SN2 reaction by solvating the cation of the base and leaving the "naked" phenoxide anion to readily attack the electrophilic carbon of 2-diethylaminoethyl chloride.

Detailed Step-by-Step Methodology

Materials:

-

4-hydroxybenzaldehyde

-

2-diethylaminoethyl chloride hydrochloride

-

Potassium carbonate (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension.

-

Addition of Alkyl Halide: Add 2-diethylaminoethyl chloride hydrochloride (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

-

Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis Workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.8 ppm), the aromatic protons (two doublets in the range of 6.9-7.8 ppm), the ethoxy protons (two triplets for the -OCH2- and -NCH2- groups), and the ethyl groups on the nitrogen (a quartet and a triplet).

-

13C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at around 191 ppm. Aromatic carbons will appear in the 114-164 ppm region. The carbons of the ethoxy and diethylamino groups will be observed in the upfield region of the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C=O stretching vibration for the aldehyde at approximately 1680-1700 cm-1.

-

C-H stretching vibrations for the aromatic ring just above 3000 cm-1 and for the aliphatic chains just below 3000 cm-1.

-

C-O-C stretching vibrations for the ether linkage in the 1250-1050 cm-1 region.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular ion peak (M+) in the mass spectrum would be observed at an m/z value corresponding to its molecular weight (approximately 221.30).

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its reagents. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

PubChem. 4-(Diethylamino)-2-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0246303). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

Wiley-VCH. p-[2-(diethylamino)ethoxy]benzaldehyde - Optional[13C NMR]. [Link]

-

SpectraBase. Benzaldehyde, 4-(diethylamino)-2-methoxy- - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). [Link]

-

NIST WebBook. Benzaldehyde, 4-(diethylamino)-. National Institute of Standards and Technology. [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

SpectraBase. p-[2-(diethylamino)ethoxy]benzaldehyde - Optional[FTIR] - Spectrum. [Link]

-

NIST WebBook. Benzaldehyde, 4-ethoxy-. National Institute of Standards and Technology. [Link]

-

ResearchGate. FT-IR spectrum of 4-(diethylamino)benzylidene-4'-dodecyloxyaniline. [Link]

Sources

An In-depth Technical Guide to 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde: A Versatile Aldehyde Dehydrogenase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde is an aromatic aldehyde that has garnered interest within the scientific community, primarily as a structural analog of the well-characterized aldehyde dehydrogenase (ALDH) inhibitor, 4-(diethylamino)benzaldehyde (DEAB). Aldehyde dehydrogenases represent a superfamily of enzymes crucial for the detoxification of both endogenous and exogenous aldehydes.[1] The overexpression of certain ALDH isoforms is strongly correlated with cancer stem cell populations and resistance to chemotherapy, making ALDH a compelling target for novel anticancer therapeutics.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and its putative role as an ALDH inhibitor, supported by insights from related compounds.

Chemical Identity and Properties

A clear understanding of the chemical and physical properties of this compound is fundamental for its application in research and development.

Synonyms and Identifiers

This compound is known by several names in chemical literature and supplier catalogs:

-

Systematic Name: 4-(2-(Diethylamino)ethoxy)benzaldehyde

-

Other Names:

-

CAS Number: 15182-94-2[4]

-

Molecular Formula: C13H19NO2[4]

-

MDL Number: MFCD00065286[4]

Trade Names and Supplier Codes

As a research chemical, this compound is not typically marketed under specific trade names. However, it is available from various chemical suppliers under their specific product codes. A notable example is:

-

AldrichCPR S448869 from Sigma-Aldrich.[4]

It is important to note that "AldrichCPR" signifies a product provided for early discovery research, and the supplier may not provide extensive analytical data.[4] Buyers are responsible for confirming the identity and purity of the compound.[4]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental protocols, including solvent selection and formulation.

| Property | Value | Source |

| Molecular Weight | 221.30 g/mol | [4] |

| Boiling Point | 168 °C at 6 Torr | [3] |

| Polar Surface Area | 29.5 Ų | [3] |

| InChIKey | NYCUSYCCGKZKBM-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis, a well-established and reliable method in organic chemistry. This process involves the reaction of a phenoxide with a primary alkyl halide. In this case, the synthesis would logically start from 4-hydroxybenzaldehyde and 2-chloro-N,N-diethylethanamine.

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Detailed Synthesis Protocol (Adapted from a similar synthesis)

The following is a representative protocol adapted from the synthesis of the analogous dimethylamino compound.

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

-

Addition of Alkyl Halide: To this mixture, add 2-chloro-N,N-diethylethanamine hydrochloride. A tertiary amine like triethylamine can be added to neutralize the hydrochloride salt.

-

Reaction: Heat the reaction mixture at an elevated temperature (e.g., 80°C) for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Mechanism of Action and Biological Activity: An Aldehyde Dehydrogenase Inhibitor

While direct biological data for this compound is scarce in published literature, its structural similarity to 4-(diethylamino)benzaldehyde (DEAB) strongly suggests that it functions as an inhibitor of aldehyde dehydrogenases (ALDHs). DEAB is a well-documented, reversible, and broad-spectrum (pan) ALDH inhibitor.[2][5]

The Role of ALDH in Disease

The ALDH superfamily consists of 19 human isoforms that play critical roles in various cellular processes, including the detoxification of harmful aldehydes and the synthesis of retinoic acid.[1] Several ALDH isoforms, particularly ALDH1A1 and ALDH1A3, are highly expressed in cancer stem cells (CSCs) and are associated with resistance to various cancer therapies.[2] This makes ALDH a promising therapeutic target.

Inferred Mechanism of Action

DEAB acts as a competitive inhibitor with respect to the aldehyde substrate for several ALDH isoforms.[6] Given the structural conservation, it is highly probable that this compound also binds to the active site of ALDH enzymes, competing with endogenous and exogenous aldehyde substrates. The diethylamino and benzaldehyde moieties are key for this interaction. The addition of the ethoxy group may influence the compound's solubility, cell permeability, and binding affinity to different ALDH isoforms, potentially offering a different selectivity profile compared to DEAB.

The following diagram illustrates the proposed inhibitory mechanism.

Caption: Competitive inhibition of ALDH by this compound.

Context from DEAB and its Analogs

Research on a library of 40 DEAB analogs has provided valuable insights into the structure-activity relationship for ALDH inhibition.[2] Studies have shown that modifications to the benzaldehyde ring can lead to increased potency and selectivity for specific ALDH isoforms.[2][7] For instance, certain analogs have demonstrated potent inhibitory activity against ALDH1A3 and ALDH3A1, along with increased cytotoxicity against prostate cancer cell lines compared to DEAB.[2][7] This suggests that this compound could also exhibit potent and potentially selective ALDH inhibitory activity.

Applications in Research and Drug Development

The primary application of this compound is in the field of cancer research, particularly in the study of cancer stem cells and the development of novel therapeutics targeting ALDH.

-

Probing ALDH Activity: This compound can be used as a tool to investigate the role of ALDH in various biological processes, including drug resistance and cell differentiation.

-

Cancer Stem Cell Research: Similar to DEAB's use in the Aldefluor assay to identify ALDH-positive cell populations, this analog could be explored for similar applications, potentially with a different isoform selectivity.[5][8]

-

Drug Discovery Scaffold: The this compound structure can serve as a scaffold for the development of more potent and isoform-selective ALDH inhibitors for therapeutic use.

Additionally, derivatives of the structurally similar 4-(2-(dimethylamino)ethoxy) moiety have been investigated for other biological activities, such as antiamoebic agents, highlighting the potential for broader applications of this chemical class.[9]

Experimental Protocol: In Vitro ALDH Inhibition Assay

The following is a detailed protocol for determining the inhibitory potential of this compound against a specific ALDH isoform in vitro. This is a representative colorimetric assay.

Materials and Reagents

-

Recombinant human ALDH enzyme (e.g., ALDH1A1)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

NAD+

-

Aldehyde substrate (e.g., benzaldehyde or a specific substrate for the isoform)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Assay Workflow

Caption: Workflow for an in vitro ALDH inhibition assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the inhibitor stock solution in the assay buffer.

-

Prepare working solutions of the ALDH enzyme, NAD+, and the aldehyde substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer.

-

Add the NAD+ solution to all wells.

-

Add the ALDH enzyme solution to all wells except for the "no enzyme" control wells.

-

Add the serially diluted inhibitor to the test wells. Add the same volume of vehicle (e.g., DMSO diluted in buffer) to the control wells.

-

-

Pre-incubation:

-

Mix the contents of the plate gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the aldehyde substrate solution to all wells.

-

Immediately start measuring the absorbance at 340 nm (for NADH production) kinetically over a period of 30 minutes, or take an endpoint reading after a fixed time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Conclusion

This compound is a valuable research chemical with significant potential as a modulator of aldehyde dehydrogenase activity. While direct biological data remains to be extensively published, the wealth of information on its structural analog, DEAB, provides a strong rationale for its investigation as a pan-ALDH inhibitor. Its straightforward synthesis and the potential for chemical modification make it an attractive scaffold for the development of next-generation, isoform-selective ALDH inhibitors for therapeutic applications in oncology and other fields where ALDH plays a critical role. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their studies.

References

-

The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. (2022). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. (2016). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Inhibition of mouse cytosolic aldehyde dehydrogenase by 4-(diethylamino)benzaldehyde. (1988). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. (2012). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Effect of 4-(diethylamino)benzaldehyde on ethanol metabolism in mice. (1990). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. (2022). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Preliminary Hazard Assessment

Introduction and Data Availability

4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde is a substituted benzaldehyde derivative with potential applications in pharmaceutical and chemical synthesis. Its structure incorporates a benzaldehyde core, an ether linkage, and a tertiary amine (diethylamino) group, each contributing to its overall chemical reactivity and toxicological profile.

In the absence of a specific SDS, a robust safety protocol must be developed by extrapolating data from structurally similar compounds. This guide follows this principle, deriving handling precautions from the known hazards of close structural analogues:

-

4-[2-(Dimethylamino)ethoxy]benzaldehyde (the dimethyl analogue)[2]

-

4-Diethylaminobenzaldehyde (lacks the ethoxy bridge)[3][4][5]

-

4-(Diethylamino)-2-hydroxybenzaldehyde (a hydroxylated analogue)[6][7]

-

General data for Benzaldehyde and its derivatives[8][9][10][11]

This approach allows for a conservative and scientifically grounded estimation of the potential hazards, ensuring a high margin of safety.

Predicted Hazard Identification

Based on the GHS classifications of its analogues, this compound should be handled as a substance with the potential for significant acute and chronic health effects. The primary hazards are summarized below.

| Hazard Class | Predicted Classification | Rationale and Contributing Structural Moieties |

| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | The benzaldehyde analogue, 4-[2-(Dimethylamino)ethoxy]benzaldehyde, is classified as harmful if swallowed[2]. Benzaldehyde itself is also classified as H302 (Harmful if swallowed)[8][10]. |

| Skin Corrosion/Irritation | Category 1B or 2: Causes severe skin burns and irritation. | The dimethylamino analogue is classified as Category 1B, causing severe burns[2]. The 4-diethylamino analogue is classified as Category 2, causing skin irritation[3][5]. The tertiary amine functional group often imparts a corrosive or irritant nature. A conservative approach dictates treating it as potentially causing severe burns. |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | Analogues consistently show classifications for severe eye damage or serious eye irritation (Category 1 or 2)[2][3][6]. The potential for basicity from the amine and general irritancy of aldehydes makes this a critical concern. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | Both the dimethylamino and diethylamino analogues are classified as potentially causing respiratory irritation[2][3][6]. Aldehyde vapors and fine dusts are known respiratory tract irritants[11]. |

Section 2: Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing them with appropriate PPE.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure by controlling the chemical at its source.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood[2]. This is non-negotiable and serves to contain any dust, aerosols, or vapors, protecting the user from respiratory exposure[9].

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed[12].

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity to the workstation is mandated for immediate response to accidental exposures[2][9].

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is required to protect from residual hazards that cannot be eliminated by engineering controls. The selection of PPE must be deliberate and based on the specific tasks being performed.

-

Eye and Face Protection: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory[2][5]. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Wear nitrile or neoprene protective gloves. It is crucial to inspect gloves for any signs of degradation or perforation before each use[13]. Given the lack of specific breakthrough data, a double-gloving strategy is recommended for extended manipulations. Contaminated gloves must be removed promptly using the proper technique and disposed of as hazardous waste.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is required. It should be kept fully fastened to protect underlying clothing and skin[9].

-

-

Respiratory Protection: When engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary[2]. However, reliance on respirators is a less preferred control measure, and their use requires a formal respiratory protection program, including fit-testing and training[14].

Caption: PPE selection workflow for handling the compound.

Section 3: Standard Operating Procedures for Safe Handling & Storage

Adherence to methodical protocols is paramount for preventing accidents and ensuring experimental integrity.

Handling Protocol

-

Preparation: Before handling, clearly label all containers. Review this guide and any relevant experimental protocols. Ensure the fume hood is operational and the work area is clean and uncluttered[13].

-

Weighing: Conduct all weighing of the solid material on a tared weigh boat or paper inside the fume hood to contain any dust.

-

Transfers: Use spatulas or powder funnels for solid transfers to minimize dust generation. For solutions, use appropriate volumetric glassware and pipettes. Avoid creating aerosols.

-

Post-Handling: After handling, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water, even if gloves were worn[8][15]. Contaminated lab coats should be professionally laundered and not taken home[16].

Storage Protocol

-

Container: Store the compound in a tightly sealed, clearly labeled container[3][12].

-

Location: Keep the container in a cool, dry, and well-ventilated area designated for hazardous chemicals[2][16]. The storage area should be secured and locked[2][3].

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, strong bases, and strong reducing agents[2]. Aldehydes can be sensitive to air and light, so storage under an inert atmosphere (like nitrogen or argon) in an amber vial is recommended to preserve purity and prevent hazardous reactions[12].

Section 4: Emergency Procedures for Spills and Exposures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

The following measures are based on the hazardous properties of structural analogues and should be administered while seeking immediate professional medical attention[2][3].

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention. [2][17] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [2][3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2][8] |

Chemical Spill Response

The response protocol depends on the scale of the spill. In all cases, the first priority is personal safety[17].

-

Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large, volatile, or in a poorly ventilated area, evacuate the area[14][18].

-

Assess: From a safe distance, assess the extent of the spill and the associated hazards. Do not attempt cleanup if you are not trained, do not have the correct PPE, or feel it is unsafe[17].

-

Control & Contain: For small, manageable spills:

-

Clean Up:

-

Carefully sweep or scoop the absorbed material into a labeled, sealable waste container[3].

-

Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

-

-

Dispose: All cleanup materials, including contaminated PPE, must be disposed of as hazardous chemical waste according to institutional and local regulations[4][15].

Sources

- 1. This compound | C13H19NO2 | CID 411674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.ca [fishersci.ca]

- 5. echemi.com [echemi.com]

- 6. 4-(Diethylamino)-2-hydroxybenzaldehyde | C11H15NO2 | CID 87293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. RTECS NUMBER-CU5615150-Chemical Toxicity Database [drugfuture.com]

- 8. technopharmchem.com [technopharmchem.com]

- 9. home.miracosta.edu [home.miracosta.edu]

- 10. chemos.de [chemos.de]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. carlroth.com [carlroth.com]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. bio.vu.nl [bio.vu.nl]

- 17. Chemical Spill - Emergency Procedures | Miami University [miamioh.edu]

- 18. hse.gov.uk [hse.gov.uk]

- 19. labbox.es [labbox.es]

Solubility of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde in different solvents

An In-Depth Technical Guide to the Solubility of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of interest in medicinal chemistry and drug development.[3][4] Lacking extensive published solubility data for this specific molecule, this document synthesizes theoretical principles of solubility with a robust, actionable experimental protocol for its precise determination. We will explore the structural attributes of this compound to predict its behavior in a range of common laboratory solvents. Furthermore, a detailed, self-validating experimental workflow for quantitative solubility analysis using UV-Vis spectroscopy is presented, designed to yield reliable and reproducible data for research and development applications.

Introduction: The Significance of this compound

This compound belongs to a class of substituted benzaldehydes, which are pivotal scaffolds in medicinal chemistry. The parent compound, 4-(diethylamino)benzaldehyde, has been extensively studied as an inhibitor of aldehyde dehydrogenases (ALDHs), enzymes that are overexpressed in various cancer types.[3][4] The structural complexity of the title compound, featuring a benzaldehyde core, an ether linkage, and a tertiary amine, suggests a nuanced solubility profile that is highly dependent on the solvent environment. Understanding this profile is paramount for its application in areas such as formulation development, reaction chemistry, and biological screening.

The molecule's structure combines both hydrophobic and hydrophilic elements. The benzene ring is inherently hydrophobic, while the ether oxygen and the nitrogen of the diethylamino group can act as hydrogen bond acceptors, and the tertiary amine can be protonated in acidic conditions, significantly increasing aqueous solubility.[5][6] This amphiphilic nature suggests that its solubility will vary considerably across solvents of different polarities.

Theoretical Framework for Solubility Prediction

The foundational principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[7] The solubility of this compound can be predicted by analyzing its structural features in the context of different solvent classes.

Molecular Structure Analysis:

-

Benzene Ring and Ethyl Groups: These nonpolar hydrocarbon portions contribute to the molecule's hydrophobicity and favor solubility in nonpolar solvents.

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Ether Linkage (-O-): The ether oxygen is a hydrogen bond acceptor, contributing to polarity.

-

Tertiary Amine (-N(CH₂CH₃)₂): The diethylamino group is basic and contains a lone pair of electrons on the nitrogen, making it a hydrogen bond acceptor. In acidic media, this group can be protonated to form a cationic species, which would dramatically increase its solubility in polar protic solvents like water.[8]

Predicted Solubility in Different Solvent Classes:

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar aromatic ring and alkyl chains will interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess a significant dipole moment that can engage in dipole-dipole interactions with the polar aldehyde and ether functionalities. The absence of acidic protons in the solvent prevents protonation of the amine. |

| Polar Protic | Water, Ethanol, Methanol | Low to Moderate (pH-dependent) | The presence of both polar functional groups (aldehyde, ether, amine) and a significant nonpolar backbone leads to a complex interaction. Solubility in water is expected to be low at neutral pH but will increase significantly in acidic conditions due to the protonation of the basic diethylamino group.[8] In alcohols, solubility is likely to be higher than in water due to the organic nature of the solvent. |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for the quantitative determination of the solubility of this compound using UV-Visible spectrophotometry, a technique well-suited for chromophoric compounds like benzaldehyde derivatives.[9][10]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, acetonitrile, hexane) of analytical grade

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

UV-Vis spectrophotometer and quartz cuvettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of a Standard Stock Solution and Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a solvent in which it is highly soluble (e.g., ethanol or acetonitrile) to prepare a concentrated stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to create several standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning a dilute solution from 200-400 nm.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin (or close to it), validating Beer-Lambert's law for this compound under the chosen conditions.[9]

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated.[11]

-

-

Sample Analysis:

-

After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe fitted with a chemical-resistant filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Dilute the filtered, saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and analysis.

Table 1: Solubility of this compound in Various Solvents at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | Polar Protic | [Experimental Value] | [Calculated Value] |

| Water (pH 2.0) | Polar Protic | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] |

| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |

The results from such an experiment would provide a quantitative basis to confirm or refine the initial predictions. For instance, a significantly higher solubility in acidic water compared to neutral water would validate the crucial role of the basic amine in modulating aqueous solubility.

Conclusion

References

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? YouTube.

- Zhang, Y., et al. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.

- Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy.

- PubChem. (n.d.). This compound. National Institutes of Health.

- Vertex AI Search. (n.d.). State the short general principle of solubility, and explain what it means.

- LandSurvival.com. (n.d.). Solubility.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.

- Grokipedia. (n.d.). Benzaldehyde.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents.

- ACS Publications. (n.d.). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. Journal of Chemical & Engineering Data.

- PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry.

- Research Journal of Pharmacy and Technology. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.

- PubChem. (n.d.). Benzaldehyde. National Institutes of Health.

- ResearchGate. (2025, August 10). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer.

- Ingenta Connect. (n.d.). UV Spectrophotometric method for the identification and solubility determination of nevirapine.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- PubMed. (2022, March 10). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer.

- Ibrahim, A. I. M., et al. (n.d.). Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. PMC.

- CatSci. (n.d.). Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations.

- Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development.

- Crimson Publishers. (2020, May 11). The Importance of Solubility for New Drug Molecules.

- Crimson Publishers. (2023, September 21). The Essential of the Solubility for Drug Action.

- PubMed. (n.d.). Effects of Drug Solubility, Drug Loading, and Polymer Molecular Weight on Drug Release From Polyox Tablets.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]

- 5. m.youtube.com [m.youtube.com]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. rjptonline.org [rjptonline.org]

- 11. ingentaconnect.com [ingentaconnect.com]

The Pharmacological Kaleidoscope: A Technical Guide to the Bioactivities of Benzaldehyde Derivatives

Abstract

Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold for a vast and diverse class of derivatives exhibiting a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of benzaldehyde derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will dissect the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize key structure-activity relationship insights. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Versatile Chemistry of Benzaldehyde

The benzaldehyde framework, consisting of a benzene ring substituted with a formyl group, is a privileged structure in medicinal chemistry. The reactivity of the aldehyde group allows for a wide array of chemical transformations, including oxidations, reductions, and condensation reactions, enabling the synthesis of a vast library of derivatives.[1] Furthermore, the aromatic ring can be functionalized with various substituents, which modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This chemical versatility is the cornerstone of the diverse biological activities observed in its derivatives, making them compelling candidates for drug discovery and development.[1][2] This guide will delve into the key therapeutic areas where benzaldehyde derivatives have shown significant promise.

Anticancer Activity: Targeting Malignancy on Multiple Fronts

Benzaldehyde and its derivatives have emerged as potent agents against various cancers, exhibiting cytostatic and cytotoxic effects through diverse and intricate mechanisms.[3][4]

Mechanisms of Anticancer Action

Recent research has illuminated several key pathways through which benzaldehyde derivatives exert their anticancer effects:

-

Inhibition of the 14-3-3ζ Protein Interaction: A pivotal mechanism involves the disruption of the interaction between the signaling protein 14-3-3ζ and its client proteins.[5][6] Specifically, benzaldehyde has been shown to prevent the binding of 14-3-3ζ to the Ser28-phosphorylated form of histone H3 (H3S28ph).[5][7] This interaction is crucial for cancer cell survival, treatment resistance, and the expression of genes related to epithelial-mesenchymal plasticity (EMP), a process critical for metastasis.[5][7] By inhibiting this interaction, benzaldehyde derivatives can suppress tumor growth, prevent metastasis, and overcome resistance to conventional therapies like radiation and tyrosine kinase inhibitors.[4][5][7]

-

Suppression of Pro-Survival Signaling Pathways: Benzaldehyde has been demonstrated to inhibit multiple cancer-related signaling pathways, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[6][7] This broad-spectrum inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells, while often sparing normal cells.[6]

-

Induction of Apoptosis: Thiosemicarbazones derived from substituted benzaldehydes are known to induce apoptosis, a form of programmed cell death.[8] Their mechanism is often attributed to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis.[8]

Promising Benzaldehyde Derivatives with Anticancer Properties

-

Salicylaldehyde Benzoylhydrazones: These derivatives, particularly those with methoxy substitutions, have demonstrated potent antiproliferative effects against leukemia and breast cancer cell lines.[9] Some analogs exhibit exceptional selectivity, showing no toxicity to normal human embryonic kidney (HEK-293) cells.[9]

-

Benzyloxybenzaldehyde Derivatives: Certain compounds with a benzyloxybenzaldehyde scaffold have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in various cancers and linked to poor treatment outcomes.[10]

Experimental Workflow: Evaluating Anticancer Efficacy

A standard workflow for assessing the anticancer potential of novel benzaldehyde derivatives involves a multi-tiered approach, starting with in vitro assays and progressing to in vivo models.

Caption: Key anti-inflammatory pathways modulated by benzaldehyde derivatives.

Experimental Protocol: Measuring Nitric Oxide Production

The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

-

Cell Culture: Culture RAW264.7 macrophages in a 96-well plate.

-

Treatment: Pre-treat the cells with various concentrations of the benzaldehyde derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.

-

Incubation: Incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate in the dark for 10-15 minutes.

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Antioxidant Activity: Scavenging Free Radicals

Benzaldehyde derivatives, particularly those with hydroxyl substitutions, can act as potent antioxidants. [11][12]

Structure-Antioxidant Capacity Relationship

The antioxidant capacity (AOC) of dihydroxybenzaldehydes is not solely dependent on the number of hydroxyl groups but is significantly influenced by their position on the benzene ring. [11]Electron-donating derivatives exhibit antioxidant activity, and their efficacy is related to their oxidation potential. [11]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of compounds.

-

Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add different concentrations of the benzaldehyde derivative to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates the scavenging of DPPH radicals.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Perspectives

The diverse and potent biological activities of benzaldehyde derivatives underscore their immense potential in drug discovery. Their chemical tractability allows for the fine-tuning of their pharmacological profiles, paving the way for the development of novel therapeutics with enhanced efficacy and selectivity. Future research should focus on the synthesis of new derivatives, comprehensive structure-activity relationship studies, and in-depth investigations into their mechanisms of action using advanced molecular and cellular techniques. The continued exploration of this versatile chemical scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-termin

- Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp.

- Exploring the Synthesis and Applications of Benzaldehyde Deriv

- A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells. PubMed Central.

- Stopping pancreatic cancer spread using benzaldehyde. ecancer.

- Navigating the Bioactive Landscape of Benzaldehyde Analogs: A Compar

- Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. MDPI.

- What are the uses of benzaldehyde in the pharmaceutical industry?. Parchem.

- Abstract 2874: Benzaldehyde inhibits the multiple signals in cancer by suppressing the binding activity of overexpressed 14-3-3ζ and represses the pRb/E2F transcriptional p

- Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. NIH.

- Benzaldehyde: A Natural Weapon Against Cancer Resistance and Metastasis. Stealth Startup.

- Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity.

- Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC - NIH.

- Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI.

- Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega.

- Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evalu

- Antioxidant activity of benzalacetone and its derivatives..

- Anti-Inflammatory, Anti-Angiogenic and Anti-Nociceptive Activities of 4-Hydroxybenzaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]

- 3. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. innovbiological.com [innovbiological.com]

- 5. Stopping pancreatic cancer spread using benzaldehyde - ecancer [ecancer.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors [mdpi.com]

- 11. ojs.wiserpub.com [ojs.wiserpub.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the synthesis of 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde, a key intermediate in pharmaceutical development. The protocol details the Williamson ether synthesis of this compound from 4-hydroxybenzaldehyde and 2-diethylaminoethyl chloride hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and characterization data.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a benzaldehyde core with a diethylaminoethoxy side chain, makes it a versatile building block. Notably, related structures are integral to the development of prokinetic agents, such as Itopride Hydrochloride, which is used to treat gastrointestinal disorders.[1] The synthesis of this and similar compounds is crucial for advancing therapeutic solutions.[1] Furthermore, derivatives of 4-(diethylamino)benzaldehyde have been investigated for their potential as inhibitors of aldehyde dehydrogenases (ALDHs), enzymes overexpressed in various cancers, highlighting the broader therapeutic interest in this class of molecules.[2]

This application note provides a detailed protocol for the synthesis of this compound via the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5]

Principle and Mechanism

The synthesis of this compound from 4-hydroxybenzaldehyde and 2-diethylaminoethyl chloride is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][6]

The core steps of the mechanism are:

-

Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by a strong base, typically an alkali metal hydroxide or carbonate, to form a more nucleophilic phenoxide ion.[6]

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon atom of 2-diethylaminoethyl chloride. This attack occurs from the backside of the carbon-chlorine bond.[3]

-

Displacement: The chloride ion, being a good leaving group, is displaced, resulting in the formation of the desired ether, this compound.

For this specific synthesis, a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction between the aqueous phase (containing the phenoxide) and the organic phase (containing the alkyl halide).[3][7] The PTC helps to transport the phenoxide ion into the organic phase, thereby increasing the reaction rate.[7]

Caption: Figure 1. Williamson Ether Synthesis Workflow.

Experimental Protocol

This protocol outlines the synthesis of this compound.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 10.0 g | 0.082 |

| 2-Diethylaminoethyl chloride hydrochloride | C₆H₁₅Cl₂N | 172.10 | 15.5 g | 0.090 |

| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 24.8 g | 0.180 |

| Potassium Iodide (KI) | KI | 166.00 | 1.36 g | 0.0082 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |

| Brine (Saturated NaCl solution) | NaCl(aq) | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - |

Equipment:

-

500 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (10.0 g, 0.082 mol), anhydrous potassium carbonate (24.8 g, 0.180 mol), and potassium iodide (1.36 g, 0.0082 mol).

-

Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: Add 2-diethylaminoethyl chloride hydrochloride (15.5 g, 0.090 mol) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90°C with vigorous stirring and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

Safety Precautions

-

2-Diethylaminoethyl chloride hydrochloride is toxic and corrosive. It can cause severe skin burns and eye damage and is suspected of causing genetic defects.[8][9] Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11][12]

-

4-Hydroxybenzaldehyde is an irritant. Avoid contact with skin and eyes.[13]

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.

-

Potassium carbonate is an irritant. Avoid dust inhalation and contact with skin and eyes.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aldehydic proton (~9.9 ppm, singlet), aromatic protons (doublets around 7.8 and 7.0 ppm), ethoxy protons (triplet and quartet), and diethylamino protons (quartet and triplet).[14] |

| ¹³C NMR | Peaks for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons, and aliphatic carbons of the side chain. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the aldehyde C=O stretch (~1680-1700 cm⁻¹), C-H stretch of the aldehyde (~2720 and ~2820 cm⁻¹), and C-O-C stretch of the ether (~1250 cm⁻¹).[14] |